
2-(2-Chlorostyryl)quinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorostyryl)quinoline-6-carboxylic acid is a quinoline derivative that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of 2-styrylquinolines, which are known for their diverse biological activities and potential therapeutic applications . The presence of both a chlorostyryl group and a carboxylic acid functional group in its structure makes it a versatile molecule for various chemical modifications and biological evaluations.
Vorbereitungsmethoden
The synthesis of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. This is followed by a Horner–Emmons olefination reaction and subsequent hydrolysis of the ethyl ester to yield the desired carboxylic acid . The reaction conditions often involve the use of triethyl phosphate and various catalysts to facilitate the transformations.
Analyse Chemischer Reaktionen
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the chlorostyryl group, potentially leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorostyryl)quinoline-6-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and anticancer agent.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Quinoline derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been reported to inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication. Additionally, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Styrylquinoline-3-carboxylic acid: Similar in structure but lacks the chlorine atom, which may affect its biological activity.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds have different substituents on the arylvinyl group, leading to variations in their chemical and biological properties.
Hydroquinoline derivatives: These compounds contain a hydroquinoline scaffold and exhibit a range of biological activities, including antiallergic and antiasthmatic effects.
The unique combination of the chlorostyryl group and the carboxylic acid functional group in this compound distinguishes it from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H12ClNO2 |
|---|---|
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-16-4-2-1-3-12(16)5-8-15-9-6-13-11-14(18(21)22)7-10-17(13)20-15/h1-11H,(H,21,22)/b8-5+ |
InChI-Schlüssel |
ZHVRVPMXVBUAQZ-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
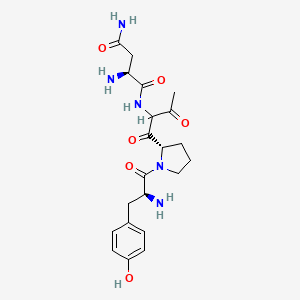
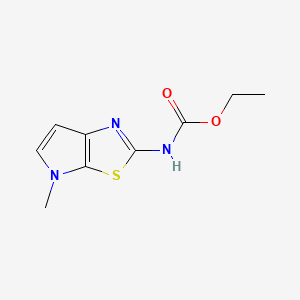


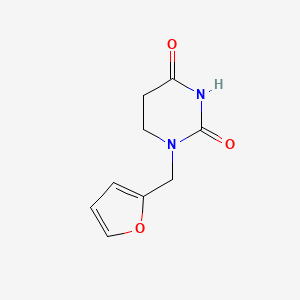

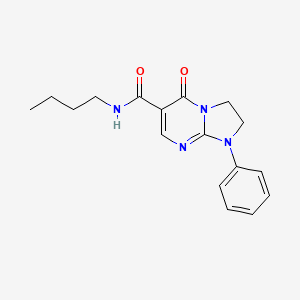

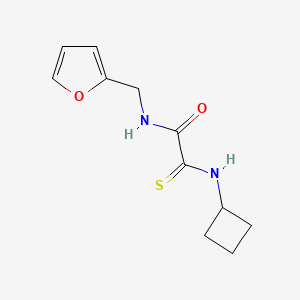

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)

